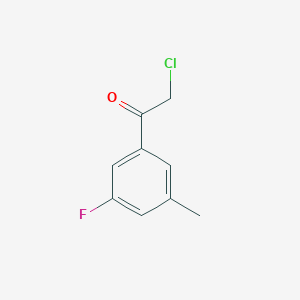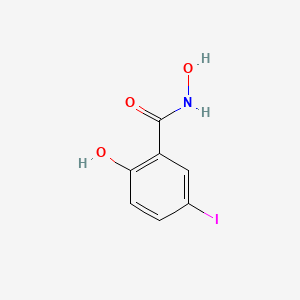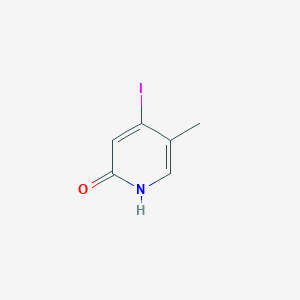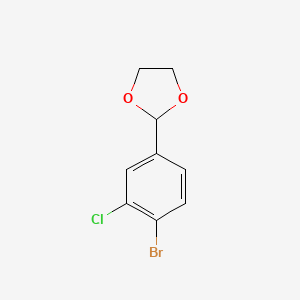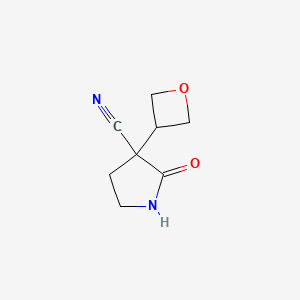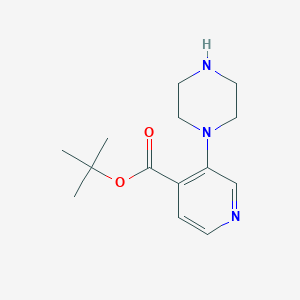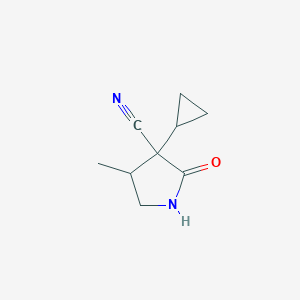
3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile
説明
3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile, also known as 3-CMP, is an organic compound with a unique cyclopropyl group. It is a versatile compound that has been used in a wide range of scientific research applications. Its unique structure and properties make it an attractive choice for laboratory experiments.
科学的研究の応用
3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile has been used in a wide range of scientific research applications. It has been used as a substrate for the synthesis of a variety of compounds, including drugs, pesticides, and other organic compounds. It has also been used in the synthesis of polymers and in the preparation of catalysts. In addition, 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile has been used in the study of enzyme-catalyzed reactions and in the study of structural and conformational changes of proteins.
作用機序
The mechanism of action of 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is not well understood. However, it is believed to act as an inhibitor of certain enzymes. It is thought to bind to the active site of enzymes, preventing them from catalyzing reactions. This inhibition of enzyme activity can then be used to study the structure and function of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile are not well understood. However, it is believed to be relatively non-toxic and has been used in laboratory experiments without any significant adverse effects. It has been used in the study of enzyme-catalyzed reactions and in the study of structural and conformational changes of proteins.
実験室実験の利点と制限
The main advantage of using 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile in laboratory experiments is its relative non-toxicity and low cost. It is also relatively easy to synthesize and can be used in a wide range of experiments. The main limitation of 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is its lack of specificity. It is not specific to any particular enzyme and can bind to a wide range of enzymes, making it difficult to study the effects of specific enzymes.
将来の方向性
There are a number of potential future directions for 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile. It could be used in the development of new drugs and pesticides, as well as in the synthesis of polymers and catalysts. It could also be used to study the structure and function of enzymes, as well as to study the effects of specific enzymes. Additionally, it could be used to study the effects of other organic compounds on enzyme activity. Finally, it could be used to study the effects of changes in temperature and pH on enzyme activity.
特性
IUPAC Name |
3-cyclopropyl-4-methyl-2-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-4-11-8(12)9(6,5-10)7-2-3-7/h6-7H,2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVJCDONHAWZSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C1(C#N)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356062.png)
![1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356065.png)
![[(3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methyl]amine hydrochloride](/img/structure/B6356078.png)
![(2S,4S)-1-[(t-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6356085.png)

